molecular formula C22H27N3O4 B2818334 1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione CAS No. 872855-11-3

1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

Cat. No. B2818334
CAS RN: 872855-11-3
M. Wt: 397.475
InChI Key: IMSBVALDLSGUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione, also known as AMOE, is a novel compound that has gained significant attention in the scientific community. It is a small molecule inhibitor that has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Anticonvulsant Properties

Researchers have synthesized and evaluated the anticonvulsant properties of new acetamide derivatives of phthalimide and its analogs. These compounds, derived from piperazine or morpholine, have shown efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Notably, compounds like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione demonstrated protection against electrically induced seizures, highlighting their potential as anticonvulsant agents (Kamiński et al., 2011).

Design and Anticonvulsant Activity of Hybrid Compounds

A study on the design and anticonvulsant activity of new hybrid compounds derived from pyrrolidine-2,5-diones and butanamides revealed broad spectra of activity across various seizure models. These hybrid molecules, combining chemical fragments of known antiepileptic drugs, demonstrated significant protective indexes, making them promising candidates for further antiepileptic drug development (Kamiński et al., 2015).

Anti-inflammatory Activity of Thiophene Derivatives

Thiophene derivatives with morpholine rings have been synthesized and evaluated for their anti-inflammatory activity. Compounds exhibited moderate to good activity in reducing carrageenan-induced paw edema in rats, with some compounds showing better efficacy than standard drugs like indomethacin. This suggests the potential of these derivatives as anti-inflammatory agents (Helal et al., 2015).

Role in Serotonergic Activity

Research into serotonin-3 (5-HT3) receptor antagonists has identified compounds with potent activity. These compounds have been explored for their potential in treating disorders associated with stress or hyperarousal states, showcasing the diversity of applications for such chemical structures (Harada et al., 1995).

Antinociceptive Properties

Amide derivatives of imidazolidine-2,4-dione have been investigated for their antinociceptive properties in mouse models of acute pain. These studies provide insights into the potential mechanisms and therapeutic applications of these compounds in pain management, highlighting their significance in scientific research (Czopek et al., 2016).

properties

IUPAC Name

1-(azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-20(23-11-13-29-14-12-23)16-25-15-18(17-7-3-4-8-19(17)25)21(27)22(28)24-9-5-1-2-6-10-24/h3-4,7-8,15H,1-2,5-6,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBVALDLSGUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.